molecular formula C14H10F2N2O4 B12498529 1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12498529
M. Wt: 308.24 g/mol
InChI Key: BBDYUNJCBOSXPD-UHFFFAOYSA-N
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Description

1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorophenyl group, a carbamoyl group, and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyridine ring and the introduction of the difluorophenyl and carbamoyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring and the difluorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(3,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the presence of the difluorophenyl and pyridine moieties

Properties

Molecular Formula

C14H10F2N2O4

Molecular Weight

308.24 g/mol

IUPAC Name

1-[2-(3,4-difluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H10F2N2O4/c15-10-3-2-9(5-11(10)16)17-12(19)7-18-6-8(14(21)22)1-4-13(18)20/h1-6H,7H2,(H,17,19)(H,21,22)

InChI Key

BBDYUNJCBOSXPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN2C=C(C=CC2=O)C(=O)O)F)F

Origin of Product

United States

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